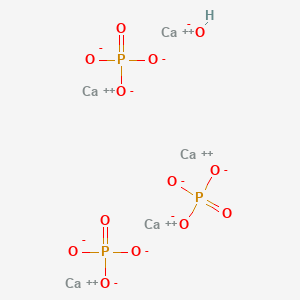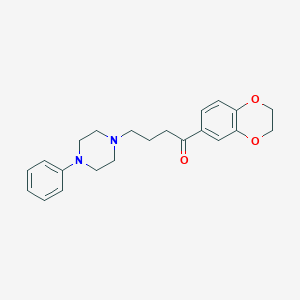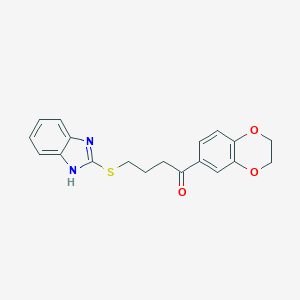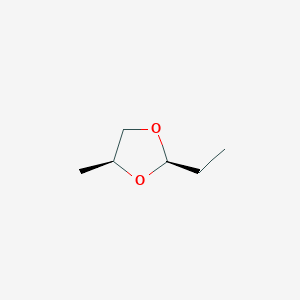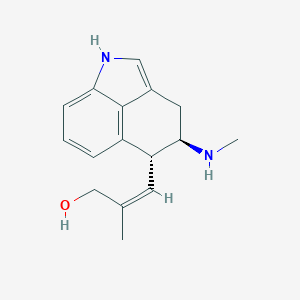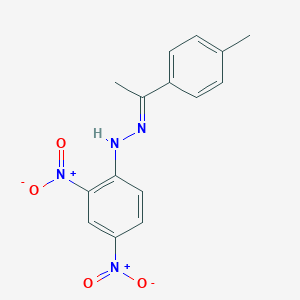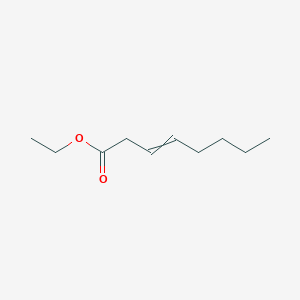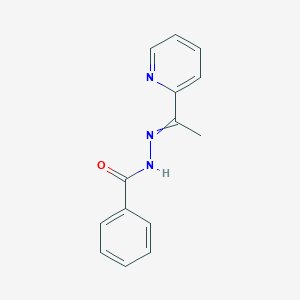
N-(1-pyridin-2-ylethylideneamino)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-pyridin-2-ylethylideneamino)benzamide, also known as PYR-41, is a chemical compound that has gained significant attention in the field of scientific research due to its potential to modulate cellular processes. PYR-41 is a small molecule that can selectively inhibit the ubiquitin-activating enzyme E1, which is involved in the ubiquitin-proteasome system, a crucial pathway for protein degradation in cells.
Applications De Recherche Scientifique
N-(1-pyridin-2-ylethylideneamino)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. In cancer research, N-(1-pyridin-2-ylethylideneamino)benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neurodegenerative disease research, N-(1-pyridin-2-ylethylideneamino)benzamide has been shown to protect neurons against oxidative stress and inflammation. Inflammatory disease research has also shown that N-(1-pyridin-2-ylethylideneamino)benzamide can reduce inflammation by inhibiting the activation of NF-κB, a transcription factor that plays a crucial role in the immune response.
Mécanisme D'action
N-(1-pyridin-2-ylethylideneamino)benzamide selectively inhibits the ubiquitin-activating enzyme E1, which is involved in the first step of the ubiquitin-proteasome system. This system is responsible for the degradation of intracellular proteins and plays a crucial role in regulating cellular processes. By inhibiting E1, N-(1-pyridin-2-ylethylideneamino)benzamide disrupts the ubiquitin-proteasome system, leading to the accumulation of ubiquitinated proteins and ultimately inducing cell death.
Effets Biochimiques Et Physiologiques
N-(1-pyridin-2-ylethylideneamino)benzamide has been shown to induce apoptosis in cancer cells by activating caspases, which are enzymes that play a crucial role in the process of programmed cell death. In addition, N-(1-pyridin-2-ylethylideneamino)benzamide has been shown to inhibit cell proliferation by inducing cell cycle arrest in the G2/M phase. In neurodegenerative disease research, N-(1-pyridin-2-ylethylideneamino)benzamide has been shown to protect neurons against oxidative stress by increasing the expression of antioxidant enzymes such as superoxide dismutase and catalase. N-(1-pyridin-2-ylethylideneamino)benzamide has also been shown to reduce inflammation by inhibiting the activation of NF-κB, which is involved in the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-pyridin-2-ylethylideneamino)benzamide has several advantages for lab experiments, including its small size, high potency, and selectivity for E1. However, there are also some limitations to its use, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on N-(1-pyridin-2-ylethylideneamino)benzamide. One area of interest is the development of more potent and selective inhibitors of E1. Another area of interest is the investigation of the role of N-(1-pyridin-2-ylethylideneamino)benzamide in regulating other cellular processes, such as autophagy and DNA repair. Additionally, further studies are needed to determine the potential therapeutic applications of N-(1-pyridin-2-ylethylideneamino)benzamide in various diseases.
Propriétés
Numéro CAS |
1219-42-7 |
|---|---|
Nom du produit |
N-(1-pyridin-2-ylethylideneamino)benzamide |
Formule moléculaire |
C14H13N3O |
Poids moléculaire |
239.27 g/mol |
Nom IUPAC |
N-(1-pyridin-2-ylethylideneamino)benzamide |
InChI |
InChI=1S/C14H13N3O/c1-11(13-9-5-6-10-15-13)16-17-14(18)12-7-3-2-4-8-12/h2-10H,1H3,(H,17,18) |
Clé InChI |
CNLUCMLHJNZXRT-UHFFFAOYSA-N |
SMILES |
CC(=NNC(=O)C1=CC=CC=C1)C2=CC=CC=N2 |
SMILES canonique |
CC(=NNC(=O)C1=CC=CC=C1)C2=CC=CC=N2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}benzoate](/img/structure/B223579.png)
![1-[3-amino-4-(4-methoxyphenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl]ethanone](/img/structure/B223613.png)
